2-Hydroxyphenyl benzoate
Overview
Description
2-Hydroxyphenyl benzoate is an organic compound with the molecular formula C13H10O3. It is a derivative of benzoic acid and phenol, where the hydroxyl group is positioned ortho to the ester linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that phenolic compounds, which 2-hydroxyphenyl benzoate is a part of, often interact with proteins, enzymes, and cellular receptors, influencing various biological processes .
Mode of Action
Phenolic compounds like this compound often exert their effects through interactions with biological molecules, potentially leading to changes in cellular function .
Biochemical Pathways
This compound, as a phenolic compound, is likely involved in various biochemical pathways. The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
Result of Action
Phenolic compounds are known to have antioxidant properties and can interact with various cellular components, potentially influencing cell function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxyphenyl benzoate are not fully understood. It is known that it can participate in various biochemical reactions. For instance, it has been found to exhibit dual fluorescence, a phenomenon that involves different decay pathways from the upper excited state .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that the compound can influence cellular function through its interactions with various biomolecules. For example, it has been suggested that this compound may interact with certain enzymes and proteins, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. One proposed mechanism involves the compound’s ability to undergo excited-state intramolecular proton transfer, leading to dual fluorescence . This process involves different decay pathways from the upper excited state, including internal conversion through vibrational relaxation and conical intersection .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits dual fluorescence, a phenomenon that can be observed over time
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, it is known that benzoic acids, which include this compound, are the building blocks of most phenolic compounds in foods . The biosynthesis of these compounds involves the shikimate and phenylpropanoid pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyphenyl benzoate can be synthesized through the esterification of salicylic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform
Catalyst: Pyridine or other bases
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated phenyl benzoates.
Scientific Research Applications
2-Hydroxyphenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the ester linkage.
Phenyl benzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxyphenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
2-Hydroxyphenyl benzoate is unique due to the presence of both the hydroxyl group and the ester linkage, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in synthesis, research, and industry, making it a valuable compound in various fields.
Properties
IUPAC Name |
(2-hydroxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCCZVRVXSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207493 | |
Record name | o-Hydroxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-92-6 | |
Record name | 1,2-Benzenediol, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5876-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Hydroxyphenyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Hydroxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-hydroxyphenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-HYDROXYPHENYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49F7Y4UX6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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